molecular formula C9H12N2S B184160 Dimethylphenylthiourea CAS No. 2740-95-6

Dimethylphenylthiourea

Cat. No. B184160
CAS RN: 2740-95-6
M. Wt: 180.27 g/mol
InChI Key: XOERABXRVAVTCE-UHFFFAOYSA-N
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Description

Dimethylphenylthiourea (DMPT) is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research as a potent inhibitor of dopamine beta-hydroxylase, an enzyme involved in the production of norepinephrine. DMPT has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Mechanism Of Action

Dimethylphenylthiourea acts as a competitive inhibitor of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, Dimethylphenylthiourea reduces the production of norepinephrine, leading to a decrease in sympathetic nervous system activity. This mechanism of action has been studied extensively and has led to the development of new drugs targeting the norepinephrine system.

Biochemical And Physiological Effects

Dimethylphenylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypertension. Dimethylphenylthiourea has also been shown to reduce anxiety and improve cognitive function in animal models, suggesting its potential use in the treatment of anxiety and cognitive disorders.

Advantages And Limitations For Lab Experiments

Dimethylphenylthiourea has several advantages as a research tool. It is a potent and selective inhibitor of dopamine beta-hydroxylase, allowing for the specific inhibition of norepinephrine production. It is also relatively stable and can be stored for extended periods of time. However, Dimethylphenylthiourea has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

Dimethylphenylthiourea has several potential future directions for research. One potential direction is the development of new drugs targeting the norepinephrine system for the treatment of hypertension, anxiety, and cognitive disorders. Another potential direction is the use of Dimethylphenylthiourea in the study of the role of norepinephrine in various physiological and pathological conditions, including cardiovascular disease, depression, and addiction. Additionally, the synthesis of Dimethylphenylthiourea can be further optimized to increase yield and purity, making it more widely available for research purposes.
Conclusion
Dimethylphenylthiourea is a potent inhibitor of dopamine beta-hydroxylase, which has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research. It has several advantages as a research tool, including its selectivity and stability, but also has some limitations, including its potential toxicity. Dimethylphenylthiourea has several potential future directions for research, including the development of new drugs and the study of the role of norepinephrine in various physiological and pathological conditions.

Synthesis Methods

Dimethylphenylthiourea can be synthesized through the reaction of aniline and carbon disulfide in the presence of a strong base such as sodium hydroxide. The resulting product is then treated with methyl iodide to yield Dimethylphenylthiourea. The synthesis method has been optimized and modified to increase the yield and purity of Dimethylphenylthiourea.

Scientific Research Applications

Dimethylphenylthiourea has been used in various fields of scientific research, including pharmacology, neuroscience, and biochemistry. It has been shown to be a potent inhibitor of dopamine beta-hydroxylase, which makes it useful in studying the role of norepinephrine in various physiological and pathological conditions. Dimethylphenylthiourea has also been used to study the effects of norepinephrine on the cardiovascular system, brain function, and behavior.

properties

CAS RN

2740-95-6

Product Name

Dimethylphenylthiourea

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

1,3-dimethyl-1-phenylthiourea

InChI

InChI=1S/C9H12N2S/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)

InChI Key

XOERABXRVAVTCE-UHFFFAOYSA-N

Isomeric SMILES

CN=C(N(C)C1=CC=CC=C1)S

SMILES

CNC(=S)N(C)C1=CC=CC=C1

Canonical SMILES

CNC(=S)N(C)C1=CC=CC=C1

Origin of Product

United States

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